
potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is a chemical compound with the molecular formula C5H7BF3OK. It is a potassium salt of trifluoroborate, featuring a 3,4-dihydro-2H-pyran ring. This compound is utilized in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide typically involves the reaction of 3,4-dihydro-2H-pyran with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as filtration and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, depending on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium(3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide: Similar structure but with a benzopyran ring.
Potassium(3,4-dihydro-2H-pyran-4-yl)trifluoroboranuide: Similar structure but with a different substitution pattern on the pyran ring.
Uniqueness
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other trifluoroborates may not be as effective.
Eigenschaften
Molekularformel |
C5H7BF3KO |
|---|---|
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
potassium;3,4-dihydro-2H-pyran-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1 |
InChI-Schlüssel |
DFGQBGLCZCOPBK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CCCCO1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




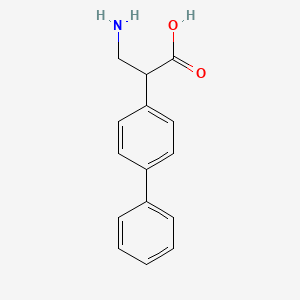
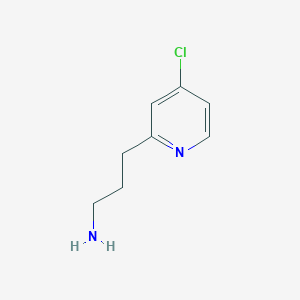
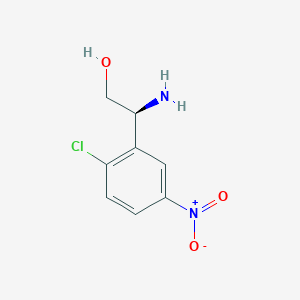

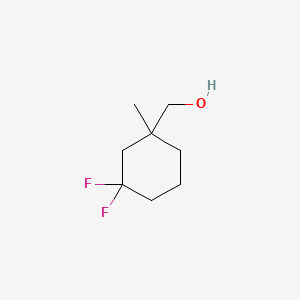

![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)


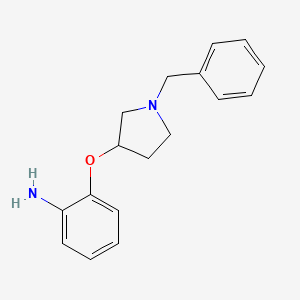
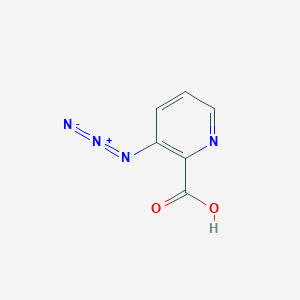
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
